(2S,3S,4S,5R)-2,4-difluoro-3,5,6-trihydroxyhexanal
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Overview
Description
(2S,3S,4S,5R)-2,4-difluoro-3,5,6-trihydroxyhexanal is a stereochemically complex organic compound. It features multiple hydroxyl groups and two fluorine atoms, making it a molecule of interest in various fields of scientific research. The presence of multiple chiral centers adds to its complexity and potential for diverse biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R)-2,4-difluoro-3,5,6-trihydroxyhexanal typically involves multi-step organic synthesis The process begins with the selection of appropriate starting materials, often involving protected sugars or sugar derivatives
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as crystallization or chromatography would be essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R)-2,4-difluoro-3,5,6-trihydroxyhexanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often requiring a catalyst or specific solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the aldehyde group will produce a primary alcohol.
Scientific Research Applications
(2S,3S,4S,5R)-2,4-difluoro-3,5,6-trihydroxyhexanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its stereochemistry makes it a useful probe for studying enzyme-substrate interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S,3S,4S,5R)-2,4-difluoro-3,5,6-trihydroxyhexanal exerts its effects is largely dependent on its interaction with biological molecules. The compound can interact with enzymes, altering their activity by binding to active sites or allosteric sites. The presence of fluorine atoms can enhance binding affinity and specificity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4S,5R)-3,4,5-trihydroxy-6-sulfooxyoxane-2-carboxylic acid
- (2S,3S,4S,5R)-6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
The unique combination of fluorine atoms and multiple hydroxyl groups in (2S,3S,4S,5R)-2,4-difluoro-3,5,6-trihydroxyhexanal distinguishes it from other similar compounds. This structural uniqueness can lead to different reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H10F2O4 |
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Molecular Weight |
184.14 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-2,4-difluoro-3,5,6-trihydroxyhexanal |
InChI |
InChI=1S/C6H10F2O4/c7-3(1-9)6(12)5(8)4(11)2-10/h1,3-6,10-12H,2H2/t3-,4-,5+,6-/m1/s1 |
InChI Key |
DXXFPIUBJOGVFV-ARQDHWQXSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@@H](C=O)F)O)F)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)F)O)F)O)O |
Origin of Product |
United States |
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